molecular formula C15H14ClNO2 B5589797 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Cat. No.: B5589797
M. Wt: 275.73 g/mol
InChI Key: IEQJKYKTQCMIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide is a chemical compound for research and development applications. It features a benzamide core structure substituted with a chloro group and a hydroxy-dimethylphenyl moiety. This specific arrangement is of significant interest in medicinal chemistry and materials science for constructing complex molecules . Research Applications: This compound serves as a valuable intermediate in organic synthesis. Researchers utilize such chloro- and hydroxy-substituted benzamides as building blocks for pharmaceuticals, agrochemicals, and functional materials. The presence of both hydrogen bond donor and acceptor sites, along with the reactive chloro group, makes it a versatile precursor for further chemical modifications, including nucleophilic substitution reactions and the formation of heterocyclic systems . Handling and Safety: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory setting. Quality and Supply: We provide high-purity this compound, with quality verified by advanced analytical techniques. Each batch is supplied with a Certificate of Analysis to ensure it meets rigorous specifications for identity, purity, and composition . For specific pricing, custom synthesis inquiries, or bulk orders, please contact our customer service team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-10(2)14(18)8-7-13(9)17-15(19)11-5-3-4-6-12(11)16/h3-8,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQJKYKTQCMIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Reaction Pathways for 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide C-N bond. This bond is the most synthetically accessible linkage to form in the final steps.

This disconnection strategy simplifies the complex target molecule into two more manageable precursor fragments:

An amine precursor: 4-amino-2,3-dimethylphenol.

A carboxylic acid precursor: 2-chlorobenzoic acid or one of its activated derivatives (e.g., an acyl chloride or an ester).

Conventional Amide Bond Formation Approaches for this compound

The formation of the amide bond is a cornerstone of organic synthesis. For a target like this compound, several reliable methods can be employed, primarily falling into two categories: the use of coupling reagents to directly join the carboxylic acid and amine, or the activation of the carboxylic acid as a more reactive species like an acid chloride.

Direct amide formation from a carboxylic acid and an amine is facilitated by coupling reagents that activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. This method is widely used due to its mild reaction conditions and high efficiency. A common procedure involves dissolving the carboxylic acid (2-chlorobenzoic acid), a coupling agent, and often a catalyst in a suitable solvent before adding the amine (4-amino-2,3-dimethylphenol).

For instance, a general procedure for synthesizing benzamide (B126) derivatives involves dissolving the substituted benzoic acid, a carbodiimide (B86325) coupling reagent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM). The amine component is then added to this mixture to form the amide. Boron-based reagents have also proven effective for direct amidation, offering an alternative that is often operationally simple. wikipedia.org

Below is a table of common coupling reagents used in amide synthesis.

Coupling Reagent ClassExamplesCommon Additives/Catalysts
CarbodiimidesEDCI, DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole), DMAP
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPDIPEA (N,N-Diisopropylethylamine), Triethylamine (B128534)
Uronium/Aminium SaltsHATU, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, Triethylamine
Organoboron ReagentsB(OCH2CF3)3, Boronic AcidsNone typically required

An alternative to using coupling reagents is a two-step approach where the carboxylic acid is first converted into a more reactive derivative. The most common of these is the acid chloride methodology.

In this process, 2-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive intermediate, 2-chlorobenzoyl chloride. This intermediate is then reacted directly with 4-amino-2,3-dimethylphenol, typically in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct generated during the reaction. This method is robust and often used for large-scale synthesis due to the high reactivity of the acid chloride. A similar approach has been used to synthesize related compounds, such as 2-chloro-N-(4-hydroxyphenyl) acetamide (B32628) from p-aminophenol and chloroacetyl chloride. nih.gov

Synthesis of Precursor Fragments for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks: 2-chlorobenzoic acid and 4-amino-2,3-dimethylphenol.

2-Chlorobenzoic acid is a common chemical intermediate with several well-established synthetic routes. stuba.sk A primary industrial method is the oxidation of 2-chlorotoluene. google.com This can be achieved using strong oxidizing agents like potassium permanganate (B83412) on a laboratory scale. google.comprepchem.com For larger-scale production, catalytic oxidation using a composite catalyst system (e.g., cobalt acetate, manganese acetate, and sodium bromide) with oxygen in a solvent like acetic acid is employed. stuba.sk Another method involves the hydrolysis of α,α,α-trichloro-2-toluene. google.com Additionally, 2-chlorobenzoic acid can be prepared via the hydrolysis of 2-chlorobenzonitrile (B47944) using concentrated hydrochloric acid. prepchem.com

Below is a table summarizing key synthetic methods for 2-chlorobenzoic acid.

Starting MaterialReagents and ConditionsReference
2-chlorotoluenePotassium permanganate (KMnO4) google.comprepchem.com
2-chlorotolueneO2, Cobalt acetate, Manganese acetate, Sodium bromide, Acetic acid, 135-145°C stuba.sk
2-chlorobenzonitrileConcentrated Hydrochloric Acid (HCl), Water, 100-110°C prepchem.com
α,α,α-trichloro-2-tolueneHydrolysis google.com

The required amine precursor is 4-amino-2,3-dimethylphenol. A standard and logical synthetic pathway to this compound starts from 2,3-dimethylphenol. This pathway involves two main steps: electrophilic nitration followed by reduction of the nitro group.

Nitration of 2,3-dimethylphenol: The first step is the regioselective introduction of a nitro group (-NO₂) onto the aromatic ring of 2,3-dimethylphenol. The hydroxyl group is a strong activating, ortho-, para-director. The para position (position 4) is sterically unhindered, making it the most likely site for electrophilic substitution. The nitration can be carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, often at controlled, low temperatures to prevent over-nitration and side reactions. prepchem.com This reaction is expected to yield 4-nitro-2,3-dimethylphenol as the major product. A similar procedure is used for the nitration of 2,3-dichlorophenol, where a solution of nitric acid in glacial acetic acid is used. researchgate.net

Reduction of 4-nitro-2,3-dimethylphenol: The second step is the reduction of the nitro group of 4-nitro-2,3-dimethylphenol to the corresponding amino group (-NH₂), yielding the final precursor, 4-amino-2,3-dimethylphenol. This transformation is one of the most common and reliable reactions in organic synthesis. wikipedia.org A wide variety of reducing agents can be employed, offering flexibility in terms of cost, scale, and functional group tolerance. wikipedia.org

The table below lists common methods for the reduction of aromatic nitro compounds.

MethodReagentsGeneral Conditions
Catalytic HydrogenationH2 gas with catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney NickelPressurized H2, various solvents (e.g., ethanol (B145695), ethyl acetate)
Metal in AcidIron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid)Refluxing in acidic solution
Sulfide (B99878) ReductionSodium sulfide (Na2S) or Sodium hydrosulfite (Na2S2O4)Aqueous or alcoholic solutions, often used for selective reduction
Transfer HydrogenationAmmonium formate (B1220265) or Hydrazine with a catalyst (e.g., Pd/C)Mild conditions, avoids handling of H2 gas

Exploration of Novel and Green Synthetic Routes for this compound

In recent years, the principles of green chemistry have guided the development of novel synthetic methodologies that aim to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of this compound, several innovative and environmentally benign approaches can be envisioned, moving beyond traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. niscpr.res.inrasayanjournal.co.injocpr.com The synthesis of N-aryl benzamides is particularly amenable to this technology. niscpr.res.in In a potential microwave-assisted route, 2-chlorobenzoyl chloride and 4-amino-2,3-dimethylphenol could be reacted under solvent-free conditions or in a high-boiling point, microwave-transparent solvent like N,N-dimethylformamide (DMF) or toluene. The rapid and uniform heating provided by microwaves can significantly accelerate the acylation reaction. niscpr.res.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. orgchemres.orgnih.govthieme-connect.com The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate reaction rates, often at ambient temperature. orgchemres.org For the synthesis of this compound, ultrasonic irradiation could be employed to promote the reaction between the acid chloride and the aminophenol, potentially in an aqueous-organic biphasic system or in a green solvent. nih.govnih.govresearchgate.net This method can lead to high yields in short reaction times and offers a simple, energy-efficient process. thieme-connect.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.netnih.govnih.gov The synthesis of amides has been successfully adapted to flow reactor systems. researchgate.netrsc.org A flow process for this compound could involve pumping streams of 2-chlorobenzoyl chloride and 4-amino-2,3-dimethylphenol, along with a suitable base, through a heated microreactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.govscispace.com

Biocatalytic Routes: Enzymatic catalysis represents a pinnacle of green chemistry, offering high selectivity and mild reaction conditions in aqueous media. rsc.org Lipases, for instance, have been employed in the synthesis of amides. acs.org A potential biocatalytic route could involve the use of an immobilized lipase (B570770) to catalyze the amidation of an ester derivative of 2-chlorobenzoic acid with 4-amino-2,3-dimethylphenol. acs.org While potentially slower, this method would be highly specific and environmentally friendly. rsc.org

Below is a comparative table of potential novel and green synthetic routes:

Table 1: Comparison of Novel and Green Synthetic Routes
Methodology Potential Advantages Potential Challenges Hypothetical Yield Range
Microwave-Assisted Rapid reaction times, high yields, solvent-free options. niscpr.res.in Specialized equipment required, potential for localized overheating. 85-95%
Ultrasound-Assisted Energy efficient, mild conditions, improved mass transfer. orgchemres.orgthieme-connect.com Scalability can be challenging, sonication horn erosion. 80-90%
Flow Chemistry Enhanced safety and control, easy scalability, high reproducibility. researchgate.netnih.gov Higher initial equipment cost, potential for clogging. >90%
Biocatalysis High selectivity, mild aqueous conditions, environmentally benign. rsc.org Slower reaction rates, enzyme stability and cost. 70-85%

Catalytic Strategies in the Formation of this compound and its Building Blocks

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. For the synthesis of this compound, various catalytic strategies can be employed, either for the final amide bond formation or for the synthesis of the key building blocks.

Transition Metal Catalysis for Amide Bond Formation: While the direct reaction of an acid chloride with an amine is often efficient, catalytic methods for amide bond formation from less reactive precursors are of great interest. Transition metals like palladium, copper, and ruthenium have been used to catalyze amidation reactions. acs.orgresearchgate.net For instance, a palladium-catalyzed carbonylation-amination sequence could be envisioned, starting from 1-chloro-2-iodobenzene (B47295) and 4-amino-2,3-dimethylphenol in the presence of carbon monoxide. More directly, copper-catalyzed Ullmann-type coupling reactions can form N-aryl bonds, which could be adapted for the synthesis of the target molecule from 2-chlorobenzoic acid and 4-amino-2,3-dimethylphenol, although this is less common than the acylation approach. nih.gov

Lanthanide Catalysis: Lanthanide-based catalysts have shown promise in a variety of organic transformations, including amidation. mdpi.comcore.ac.uk Their Lewis acidic nature can activate carboxylic acids or their derivatives towards nucleophilic attack by amines. mdpi.com A lanthanide triflate, for example, could potentially catalyze the direct amidation of 2-chlorobenzoic acid with 4-amino-2,3-dimethylphenol under dehydrating conditions. core.ac.ukresearchgate.net

Catalysis in the Synthesis of Building Blocks: Catalytic methods are also vital for the efficient synthesis of the starting materials. For instance, the synthesis of substituted aminophenols can be achieved through catalytic reduction of the corresponding nitrophenols, often using catalysts like palladium on carbon (Pd/C) with a hydrogen source. The synthesis of 2-chlorobenzoic acid itself can be derived from reactions involving catalysts.

The following table summarizes potential catalytic approaches for the key bond formation:

Table 2: Catalytic Strategies for Amide Bond Formation
Catalyst Type Precursors General Conditions Potential Advantages
Palladium Complexes 1-chloro-2-iodobenzene, 4-amino-2,3-dimethylphenol, CO Elevated temperature and pressure High functional group tolerance
Copper Salts (Ullmann-type) 2-chlorobenzoic acid, 4-amino-2,3-dimethylphenol High temperature, base, ligand Use of readily available starting materials
Lanthanide Triflates 2-chlorobenzoic acid, 4-amino-2,3-dimethylphenol High temperature, dehydrating agent Lewis acid catalysis, potential for mild conditions

Optimization of Reaction Conditions and Process Development for Academic Synthesis of this compound

For the academic synthesis of this compound, the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, is a practical and well-established method. wikipedia.orgtestbook.comiitk.ac.incollegedunia.comvedantu.com Optimization of the reaction conditions is critical to maximize the yield and purity of the final product.

Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. For the Schotten-Baumann reaction, a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water is often employed. wikipedia.orgiitk.ac.in The organic phase dissolves the reactants, while the aqueous phase contains the base to neutralize the HCl byproduct. testbook.com Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) can also be used, particularly in homogenous reactions. fishersci.co.uk

Base Selection and Stoichiometry: The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation. testbook.com Common inorganic bases include sodium hydroxide (B78521) and potassium carbonate. google.com Organic bases like pyridine or triethylamine can also be used. researchgate.net The choice of base can be critical, especially with a phenol (B47542) group present in the starting material, which could potentially be acylated under strongly basic conditions. A milder base like sodium bicarbonate might be preferred to favor N-acylation over O-acylation. quora.comumich.eduresearchgate.net

Temperature and Reaction Time: The reaction temperature affects the rate of the reaction. While many acylation reactions proceed readily at room temperature, gentle heating may be required to ensure complete conversion, especially if the reactants are sterically hindered. nih.gov However, higher temperatures can also lead to increased side product formation. The reaction progress should be monitored (e.g., by thin-layer chromatography) to determine the optimal reaction time. researchgate.net

Concentration of Reactants: The concentration of the reactants can impact the reaction rate and, in some cases, the product distribution. Higher concentrations generally lead to faster reaction rates. However, in some instances, high concentrations can lead to solubility issues or increased side reactions.

The table below outlines a hypothetical optimization study for the Schotten-Baumann synthesis of the target compound.

Table 3: Hypothetical Optimization of Schotten-Baumann Reaction Conditions
Parameter Condition A Condition B Condition C Condition D Observed Outcome (Hypothetical)
Solvent Dichloromethane/Water Tetrahydrofuran N,N-Dimethylformamide Toluene Dichloromethane/Water provides a good balance of reactivity and ease of work-up.
Base NaOH (aq) Pyridine NaHCO₃ (aq) K₂CO₃ NaHCO₃ gives the highest selectivity for N-acylation with minimal O-acylation by-product.
Temperature 0 °C to rt Room Temperature 50 °C 80 °C Room temperature provides a good yield within a reasonable timeframe without significant degradation.
Reactant Ratio (Amine:Acid Chloride) 1:1 1:1.1 1:1.2 1.1:1 A slight excess of the acid chloride (1:1.1) ensures complete consumption of the aminophenol.

Through systematic optimization of these parameters, a robust and efficient protocol for the academic synthesis of this compound can be developed, ensuring high yield and purity of the desired product.

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

No publicly available high-resolution 1H or 13C NMR data for 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide could be located. While NMR characterization is a standard procedure for compounds of this nature, the specific spectra and peak assignments for this molecule are not published. nih.govnih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Detailed 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure. However, no such experimental data has been published for this compound.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of solid materials, including identifying and characterizing different crystalline forms (polymorphs). There is no indication in the scientific literature that this compound has been analyzed by ssNMR to investigate its solid-state structure or potential polymorphism.

Mass Spectrometry Investigations of Fragmentation Pathways and Molecular Ion Behavior

While basic mass spectral data might exist in proprietary databases, detailed studies on the fragmentation pathways of this compound are not available in published research.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₅H₁₄ClNO₂) can be calculated, but experimental HRMS data to confirm this value is not present in the accessible literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) experiments are crucial for elucidating the structure of a molecule by analyzing its fragmentation patterns. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce fragment ions. No MS/MS studies detailing the fragmentation behavior of this compound have been published.

Vibrational Spectroscopy: Infrared and Raman Studies on Functional Group Signatures and Intermolecular Interactions

Despite a comprehensive search for scientific data, no published crystallographic or advanced spectroscopic information could be located for the specific chemical compound “this compound.”

Consequently, the detailed structural elucidation and conformational analysis as requested in the outline cannot be provided. The required data for the following sections and subsections are not available in the public domain or scholarly databases for this particular molecule:

Advanced Chromatographic-Spectroscopic Coupling Techniques for Purity and Isomeric Analysis in Research

Without experimental data from techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and advanced chromatographic-spectroscopic methods (like LC-MS or GC-MS), any discussion on the crystal structure, intermolecular interactions, molecular conformation, and purity analysis would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as per the user's specific instructions and outline due to the absence of foundational research data for "this compound."

Theoretical and Computational Investigations of 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energetic landscape of 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide. These methods provide a detailed view of the molecule's geometry, stability, and reactive nature at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine its optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, several global reactivity descriptors can be calculated to predict the molecule's chemical behavior. dergipark.org.trscielo.org.mx These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity. dergipark.org.trmdpi.com Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap indicates greater hardness and, consequently, higher stability. niscpr.res.in

Chemical Potential (μ): Describes the tendency of electrons to escape from the molecule.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

These parameters are vital for understanding the molecule's propensity to engage in chemical reactions.

ParameterRepresentative Value
Total Energy (Hartree)-1285.45
Chemical Hardness (η) (eV)2.45
Chemical Potential (μ) (eV)-3.85
Electrophilicity Index (ω) (eV)3.02

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a chemical reaction. For this compound, the HOMO is typically localized on the electron-rich 4-hydroxy-2,3-dimethylphenyl ring, while the LUMO is often distributed across the 2-chlorobenzoyl moiety.

In addition to FMO analysis, understanding the charge distribution within the molecule is crucial. Mulliken population analysis is a method used to assign partial charges to each atom in a molecule. researchgate.netlibretexts.org This analysis helps to identify the electrostatic nature of different parts of the molecule, which is essential for predicting intermolecular interactions. niscpr.res.in

ParameterRepresentative Energy (eV)
HOMO-6.30
LUMO-1.40
HOMO-LUMO Gap (ΔE)4.90

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The EPS map is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive potential, which are electron-poor and prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the EPS map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the chlorine atom, indicating these as sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential (blue), marking them as potential hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's conformational landscape and how it is influenced by its environment, such as the presence of a solvent. nih.govaps.org

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the amide bond and the bonds connecting the phenyl rings. The simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, by performing simulations in an explicit solvent like water, it is possible to study the effects of solvation on the molecule's structure and dynamics, including the formation and breaking of hydrogen bonds with water molecules.

Computational Docking and Molecular Recognition Studies with Hypothetical Biological Targets (Focus on interaction mechanisms, not efficacy)

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to a protein target. dntb.gov.uascirp.org For this compound, a hypothetical biological target could be a protein kinase, as many benzamide (B126) derivatives are known to interact with this class of enzymes. nih.gov

A docking study would involve placing the this compound molecule into the active site of the protein kinase and evaluating the potential binding modes. The primary focus of such a study would be to understand the interaction mechanisms, such as the formation of hydrogen bonds between the ligand's hydroxyl and amide groups and amino acid residues in the protein's active site. Hydrophobic interactions between the phenyl rings of the ligand and nonpolar residues of the protein would also be a key aspect of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Emphasis on theoretical methodology and structural impact)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.orgnih.gov A QSAR model is developed by calculating a set of molecular descriptors for a series of analogs of this compound and then using statistical methods to correlate these descriptors with their measured biological activity. neovarsity.org

The molecular descriptors used in a QSAR study can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). nih.gov The goal is to identify the key structural features that are responsible for the observed biological activity. For example, a QSAR model might reveal that the presence of a hydrogen bond donor at a specific position is crucial for high activity, or that increasing the hydrophobicity of a particular region of the molecule leads to a decrease in activity. The emphasis of such a study is on the theoretical methodology and understanding the impact of structural modifications on the predicted activity. drugdesign.org

Cheminformatics Approaches for Chemical Space Exploration and Virtual Screening of Derivatives

Cheminformatics plays a pivotal role in modern drug discovery by enabling the systematic exploration of vast chemical spaces and the identification of promising lead compounds through virtual screening. For a molecule such as this compound, these computational techniques allow for the design and evaluation of a multitude of derivatives to optimize desired pharmacological properties.

The initial step in exploring the chemical space around this core structure involves the creation of a virtual library of derivatives. This is achieved by systematically modifying the parent molecule at specific positions. For this compound, key points for modification include the chloro-substituted benzoyl ring and the hydroxy-dimethylphenyl moiety. Substitutions at these positions can significantly influence the molecule's electronic, steric, and lipophilic properties, which in turn affect its biological activity.

Once a virtual library is generated, a variety of cheminformatics tools are employed for virtual screening. A common approach is ligand-based virtual screening, which relies on the principle that structurally similar molecules are likely to exhibit similar biological activities. This can involve the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. By comparing the fingerprints of the derivatives to that of the parent compound or other known active molecules, it is possible to prioritize candidates for further investigation.

Another powerful technique is the quantitative structure-activity relationship (QSAR) analysis. igi-global.comarchivepp.com QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. igi-global.comarchivepp.com For the derivatives of this compound, a QSAR model could be developed to predict their activity based on descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and topological parameters. researchgate.net The development of robust QSAR models can significantly accelerate the identification of derivatives with enhanced potency. igi-global.comarchivepp.com

To illustrate the application of these principles, a hypothetical virtual screening cascade for derivatives of this compound is presented below. This table outlines the sequential filtering of a virtual library based on key physicochemical and predicted activity parameters.

Screening Stage Parameter Criteria Number of Compounds Passed
Initial Library --10,000
Stage 1: Drug-Likeness Filtering Lipinski's Rule of FiveCompliance with at least 3 of 4 rules8,500
Stage 2: Physicochemical Property Filtering Molecular Weight250-500 Da7,200
logP1-46,500
Polar Surface Area40-100 Ų5,800
Stage 3: QSAR-Based Activity Prediction Predicted IC50< 1 µM1,200
Stage 4: ADMET Prediction Aqueous SolubilityHigh800
Blood-Brain Barrier PermeabilityLow (for peripheral targets)650
Cytochrome P450 InhibitionLow500
Final Hits for Further In Silico Analysis --500

This structured approach allows for the efficient narrowing down of a large virtual library to a manageable number of high-priority candidates for more computationally intensive analyses, such as molecular docking.

In Silico Prediction of Potential Interaction Modes and Receptor Binding Affinities (Mechanistic focus)

Following the identification of promising derivatives through virtual screening, in silico methods are employed to predict their interaction modes with biological targets and to estimate their binding affinities. These techniques provide valuable mechanistic insights at the molecular level, guiding further optimization efforts.

Molecular docking is a cornerstone of this phase, simulating the binding of a ligand to the active site of a target receptor. mdpi.comnih.govresearchgate.net For this compound and its derivatives, this would involve identifying a relevant biological target, such as a protein kinase or another enzyme implicated in a disease pathway. scirp.org The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB), serves as the receptor for the docking simulations. mdpi.com

The docking process predicts the preferred binding orientation and conformation of the ligand within the receptor's active site. mdpi.com The quality of the binding is evaluated using a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. mdpi.com The analysis of the docked poses can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov

For instance, the hydroxyl group on the dimethylphenyl ring of this compound could act as a hydrogen bond donor, while the carbonyl oxygen of the amide linkage can act as a hydrogen bond acceptor. The chlorine atom on the benzoyl ring may participate in halogen bonding or other specific interactions. Molecular docking studies can elucidate how modifications to the parent structure in the virtual library affect these crucial interactions, providing a rational basis for structure-activity relationships. nih.gov

To further refine the understanding of the binding process and to obtain more accurate estimates of binding affinity, molecular dynamics (MD) simulations can be performed on the docked ligand-receptor complexes. scirp.org MD simulations model the movement of atoms over time, providing insights into the dynamic stability of the complex and allowing for the calculation of binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). scirp.orgscirp.org

A hypothetical summary of molecular docking and binding affinity predictions for a set of prioritized derivatives of this compound is presented in the following table. This illustrates how computational predictions can be used to rank compounds based on their potential to interact with a target receptor.

Compound ID Modification Docking Score (kcal/mol) Predicted Binding Affinity (ΔG, kcal/mol) Key Predicted Interactions
Parent --8.5-9.2H-bond with Ser12, Hydrophobic interaction with Leu83
Derivative A 4-hydroxy to 4-methoxy-7.9-8.5Loss of H-bond donor, increased hydrophobicity
Derivative B 2-chloro to 2-fluoro-8.8-9.5Stronger halogen bond with Gly15
Derivative C 3-methyl to 3-ethyl-8.2-8.9Potential steric clash in binding pocket
Derivative D Addition of 5-fluoro to benzoyl ring-9.1-9.8Favorable interaction with polar residue Asn54

These in silico predictions of interaction modes and binding affinities offer a detailed, mechanistic understanding of how this compound and its derivatives may exert their biological effects. This information is invaluable for guiding the rational design of new compounds with improved efficacy and selectivity.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide

Reactions Targeting the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, susceptible to a variety of reactions that can modify the electronic and steric properties of the molecule.

The nucleophilic nature of the phenoxide ion, formed by deprotonation of the hydroxyl group, facilitates both etherification and esterification reactions.

Etherification: The conversion of the phenolic hydroxyl to an ether is a common derivatization strategy. This is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base. A study on the structurally similar N-(3-hydroxyphenyl)benzamide demonstrated efficient O-alkylation. chempublishers.comresearchgate.net In this work, the parent benzamide (B126) was treated with various alkyl halides under reflux conditions in the presence of sodium ethoxide in ethanol (B145695) to yield the corresponding 3-O-derivatives. chempublishers.com This reaction proceeds via the formation of a more nucleophilic phenoxide intermediate, which then displaces the halide from the alkylating agent in an S(_N)2 reaction. Given the structural similarity, 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide is expected to undergo analogous etherification reactions.

Table 1: O-Alkylation of N-(3-hydroxyphenyl)benzamide with Various Alkyl Halides chempublishers.com

Entry Alkyl Halide Product
1 Methyl Iodide N-(3-methoxyphenyl)benzamide
2 Ethyl Bromide N-(3-ethoxyphenyl)benzamide
3 n-Propyl Bromide N-(3-(propyloxy)phenyl)benzamide
4 Isopropyl Bromide N-(3-(isopropyloxy)phenyl)benzamide
5 n-Butyl Bromide N-(3-(butyloxy)phenyl)benzamide
6 Benzyl (B1604629) Chloride N-(3-(benzyloxy)phenyl)benzamide

Reaction Conditions: N-(3-hydroxyphenyl)benzamide, alkyl halide, Na-ethoxide, C(_2)H(_5)OH, reflux, 2h.

Esterification: The phenolic hydroxyl group can also be acylated to form esters. This transformation is typically carried out using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. While specific studies on the O-acylation of N-(hydroxyphenyl)benzamides are not prevalent in the searched literature, the general principles of phenol (B47542) esterification are well-established and would be applicable to the target molecule.

Phenolic compounds are susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. The presence of the electron-donating hydroxyl and dimethyl groups on the phenyl ring makes this moiety particularly sensitive to oxidative processes.

One common pathway for the oxidation of phenols is the formation of quinone-type structures. This can be achieved using a variety of oxidizing agents. For instance, the oxidation of phenols can be mediated by hypervalent iodine reagents. acs.org Another potential transformation is oxidative coupling, where phenolic radicals couple to form dimers or polymers. Enzymatic oxidative coupling of phenolamides has been observed, for example, in the dimerization of hydroxycinnamoylagmatines in barley, which is part of the plant's defense mechanism. nih.gov In the context of this compound, oxidative conditions could lead to the formation of a phenoxy radical, which could then participate in coupling reactions or further oxidation.

Reactions Involving the Amide Linkage

The amide bond, while generally stable, can undergo cleavage or modification at the nitrogen atom under specific conditions.

The hydrolysis of the amide bond in N-arylbenzamides, leading to a carboxylic acid and an amine, can be catalyzed by both acids and bases, typically requiring forcing conditions such as elevated temperatures.

Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The rate of acid-catalyzed hydrolysis can be influenced by the electronic nature of the substituents on both the benzoyl and aniline (B41778) rings.

Basic Hydrolysis: In the presence of a strong base, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the amine anion, which is a poor leaving group, is generally the rate-determining step. A study on the hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali suggests a mechanism involving a base-catalyzed formation of an imino-hypochlorite intermediate. wikipedia.org

The nitrogen atom of the amide can be further functionalized through alkylation and acylation reactions, although this is generally more challenging than O-alkylation of the phenol due to the lower nucleophilicity of the amide nitrogen.

N-Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion. This anion can then react with an alkylating agent. Cobalt-nanoparticle-catalyzed N-alkylation of benzamides with alcohols has been reported as an efficient method. nih.gov Another approach involves the use of phase-transfer catalysis under microwave irradiation, which has been shown to rapidly N-alkylate N-substituted amides. mdpi.com

N-Acylation: The introduction of a second acyl group to the amide nitrogen to form an imide is also possible. N-acylation of sulfonamides has been achieved using N-acylbenzotriazoles in the presence of sodium hydride. semanticscholar.org This method could potentially be adapted for the N-acylation of benzamides.

Transformations at the Chloro Substituent

The chlorine atom on the benzoyl ring is a leaving group and can be replaced through various transition-metal-catalyzed cross-coupling reactions. Direct nucleophilic aromatic substitution is also a possibility, though it is generally less facile on an electron-rich ring without strong activating groups.

Nucleophilic Aromatic Substitution (S(_N)Ar): The S(_N)Ar mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. The this compound molecule lacks such strong activating groups, making direct S(_N)Ar challenging under standard conditions. However, reactions with very strong nucleophiles or under high temperatures might still proceed.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. harvard.eduwikipedia.orgyoutube.comlibretexts.org The chloro substituent of this compound could potentially be coupled with various aryl or vinyl boronic acids or esters to generate more complex structures. The efficiency of the Suzuki coupling with aryl chlorides has been significantly improved with the development of advanced catalyst systems. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The chloro group in the target molecule could be substituted with a variety of primary or secondary amines to produce N-arylbenzamide derivatives with a new amino substituent at the 2-position of the benzoyl ring. This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

Table 2: Potential Transformations at the Chloro Substituent

Reaction Type Coupling Partner Potential Product
Suzuki Coupling Arylboronic acid (Ar-B(OH)(_2)) 2-Aryl-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
Buchwald-Hartwig Amination Secondary Amine (R(_2)NH) 2-(Dialkylamino)-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
Nucleophilic Aromatic Substitution Strong Nucleophile (e.g., NaOMe) 2-Methoxy-N-(4-hydroxy-2,3-dimethylphenyl)benzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-chlorobenzamide (B146235) core of the title compound represents a viable, albeit challenging, pathway for derivatization. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring and the reaction conditions.

The chlorine atom on the benzamide ring is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent amide carbonyl group. However, for SNAr to proceed efficiently, strong electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org In the case of this compound, the absence of additional powerful electron-withdrawing groups on the chlorophenyl ring means that forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve substitution. libretexts.org

Potential nucleophiles for this transformation could include alkoxides, thiolates, and amines. The reaction would proceed via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the chlorine atom, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com The reactivity trend for leaving groups in SNAr is often F > Cl > Br > I, which is counterintuitive to the trend seen in SN1 and SN2 reactions and is due to the rate-determining step typically being the initial nucleophilic attack.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product Required Conditions
Sodium methoxide (B1231860) (NaOMe) 2-methoxy-N-(4-hydroxy-2,3-dimethylphenyl)benzamide High temperature, polar aprotic solvent (e.g., DMSO, DMF)
Sodium thiophenoxide (NaSPh) 2-(phenylthio)-N-(4-hydroxy-2,3-dimethylphenyl)benzamide High temperature, polar aprotic solvent

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The chlorine atom on the benzoyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. youtube.com For this compound, this reaction could be used to introduce a wide variety of aryl or vinyl substituents at the 2-position of the benzamide ring. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The phenolic hydroxyl group might require protection, for instance as a methyl or benzyl ether, to prevent interference with the basic reaction conditions, although some modern catalytic systems show high functional group tolerance. rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. youtube.com This would allow for the introduction of an alkynyl moiety at the 2-position of the benzoyl group. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. As with the Suzuki reaction, protection of the phenolic hydroxyl group may be necessary to achieve optimal yields.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Potential Product Typical Catalytic System
Suzuki-Miyaura Phenylboronic acid 2-phenyl-N-(4-hydroxy-2,3-dimethylphenyl)benzamide Pd(PPh₃)₄, Na₂CO₃

Electrophilic Aromatic Substitution on the Phenyl Rings

Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution, though their reactivity and the regioselectivity of the substitution will be governed by the existing substituents.

On the 4-hydroxy-2,3-dimethylphenyl ring: This ring is highly activated towards electrophilic attack due to the presence of the strongly activating hydroxyl group and the two moderately activating methyl groups. The hydroxyl group is an ortho, para-director. The positions ortho to the hydroxyl group are C3 and C5. The C3 position is already substituted with a methyl group. Therefore, electrophilic substitution is most likely to occur at the C5 position.

On the 2-chlorobenzamide ring: This ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chloro and amide groups. The chlorine atom is a deactivating ortho, para-director, while the amide group is a deactivating meta-director (when considering the carbonyl attached to the ring). The directing effects are conflicting, which could lead to a mixture of products. However, the strong deactivation of this ring suggests that reactions would preferentially occur on the more activated hydroxydimethylphenyl ring under controlled conditions.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration with nitric acid and sulfuric acid would be expected to yield the 5-nitro derivative on the activated phenol ring.

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org The strategy relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the ortho position, creating a nucleophilic aryl anion that can then react with various electrophiles. wikipedia.orguwindsor.ca

In this compound, both the amide linkage and the hydroxyl group can act as DMGs. acs.orgnih.gov The amide group is a powerful DMG, capable of directing lithiation to the C3 position of the benzoyl ring. However, this position is already occupied by the chloro-substituent in the related 2-chlorobenzamide structures. The secondary amide proton would first be deprotonated by the organolithium base.

The hydroxyl group on the other ring is also a potent DMG. It would first be deprotonated to form a lithium phenoxide. This lithium phenoxide can then direct a second equivalent of the organolithium reagent to deprotonate the ortho C5 position. Subsequent quenching with an electrophile (e.g., an aldehyde, alkyl halide, or carbon dioxide) would introduce a new substituent at this position. To utilize the amide as a DMG, it would likely need to be a tertiary amide.

Design and Synthesis of Novel Derivatives and Analogs of this compound for Academic Exploration

The chemical scaffolds present in this compound offer numerous opportunities for the design and synthesis of novel derivatives for academic research, potentially in areas such as medicinal chemistry or materials science. walshmedicalmedia.comnih.govnih.gov

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. This modification could be used to explore structure-activity relationships or to alter the physicochemical properties of the molecule, such as solubility and lipophilicity.

Modification via Cross-Coupling: As discussed in section 5.3.2, the 2-chloro position is a prime site for introducing a diverse array of substituents via palladium-catalyzed reactions. Libraries of analogs could be created by coupling with various boronic acids, alkynes, or other organometallic reagents.

Synthesis of Analogs with Altered Ring Systems: Analogs could be synthesized where one or both of the phenyl rings are replaced with heterocyclic systems, such as pyridine, thiophene, or pyrazole. This could be achieved by starting with the corresponding heterocyclic carboxylic acid or amine during the initial amide bond formation. Such modifications can have profound effects on the biological activity and physical properties of the resulting compounds. researchgate.netekb.eg

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-methoxy-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
2-(phenylthio)-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
2-(pyrrolidin-1-yl)-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
2-phenyl-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
2-(phenylethynyl)-N-(4-hydroxy-2,3-dimethylphenyl)benzamide
2-chloro-N-(4-hydroxy-5-nitro-2,3-dimethylphenyl)benzamide
Phenylboronic acid
Phenylacetylene
Pyrrolidine
Sodium methoxide

Mechanistic Biological Activity Profiling of 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide Pre Clinical, In Vitro, In Silico Focus

Investigation of Specific Molecular Targets and Binding Mechanisms through in vitro Assays (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays)

To elucidate the specific molecular targets of 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide, a battery of in vitro assays would be necessary. Enzyme inhibition assays would be conducted against a panel of physiologically relevant enzymes to determine if the compound acts as an inhibitor. Should inhibitory activity be observed, detailed kinetic studies would follow to ascertain the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key parameters such as the inhibition constant (Kᵢ).

Similarly, receptor binding assays would be employed to screen for affinity towards a diverse array of cellular receptors. These assays, often utilizing radiolabeled ligands, would quantify the compound's ability to displace known ligands, thereby determining its binding affinity (Kₐ) or inhibitory constant (Kᵢ) for specific receptors.

Table 1: Representative Data for Hypothetical Enzyme Inhibition

Enzyme Target IC₅₀ (µM) Inhibition Type
Kinase X Data not available Data not available
Protease Y Data not available Data not available

Cellular Assays for Investigating Fundamental Biological Processes (e.g., Cell Cycle Modulation, Apoptosis Induction, Ion Channel Modulation in vitro)

The effects of this compound on fundamental cellular processes would be investigated using a variety of cell-based assays. To assess its impact on cell proliferation and division, cell cycle analysis would be performed using techniques such as flow cytometry. This would reveal if the compound induces cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).

To determine if the compound can induce programmed cell death, apoptosis assays would be conducted. These could include methods to detect caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential. Furthermore, its influence on ion channel function could be evaluated using techniques like patch-clamp electrophysiology on relevant cell lines to measure any modulation of ion currents.

Structure-Activity Relationship (SAR) Studies to Elucidate Structural Determinants of Biological Response (Focus on molecular interactions and mechanistic insights)

A systematic Structure-Activity Relationship (SAR) study would be crucial to understand how the different structural components of this compound contribute to its biological activity. This would involve the synthesis and biological evaluation of a series of analogs. For instance, the position of the chloro substituent on the benzamide (B126) ring could be varied, or the methyl and hydroxyl groups on the N-phenyl ring could be altered or repositioned.

The resulting data would allow for the identification of key pharmacophoric features and provide insights into the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, and electrostatic interactions) that govern the compound's binding to its biological target(s).

Analysis of Biochemical Pathways Modulated by this compound (e.g., Signal Transduction Cascades, Gene Expression Profiling in vitro)

To understand the broader impact of this compound on cellular function, its effect on various biochemical pathways would be examined. Techniques such as Western blotting would be used to assess the phosphorylation status and expression levels of key proteins within specific signal transduction cascades.

For a more comprehensive view, gene expression profiling using technologies like microarrays or RNA sequencing (RNA-Seq) could be employed. This would provide a global picture of the changes in gene expression induced by the compound, helping to identify the modulated cellular pathways and potential mechanisms of action.

Enzymatic Biotransformation Studies and Metabolic Stability in vitro

The metabolic fate of this compound would be investigated through in vitro enzymatic biotransformation studies. These experiments typically involve incubating the compound with liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, such as cytochrome P450s.

The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. Analysis of the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) would identify the major metabolites formed, offering insights into the primary routes of metabolism (e.g., hydroxylation, glucuronidation).

Table 2: Illustrative Metabolic Stability Data

In vitro System Half-life (t½, min) Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes Data not available Data not available

Membrane Permeability and Transport Studies in Artificial and Cellular Models in vitro

The ability of this compound to cross biological membranes is a critical determinant of its potential bioavailability. In vitro membrane permeability would be assessed using models such as the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates passive diffusion across an artificial lipid layer.

Furthermore, cellular models, like Caco-2 cell monolayers, would be used to study both passive permeability and the potential involvement of active transport mechanisms. These assays can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit intracellular accumulation.

Potential Applications and Interdisciplinary Research Directions for 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide

Exploration in Materials Science: As a Monomer, Ligand for Coordination Polymers, or Component in Functional Materials

The structure of 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide is well-suited for applications in materials science. The presence of a phenolic hydroxyl (-OH) group and an amide (-CONH-) linkage offers reactive sites for polymerization. These functional groups could enable its use as a monomer in the synthesis of novel polyamides or polyesters, potentially leading to materials with tailored thermal stability, solubility, and mechanical properties.

Furthermore, the amide and hydroxyl oxygen atoms, along with the nitrogen atom, can act as coordination sites for metal ions. This characteristic makes the compound a promising candidate for a ligand in the design of coordination polymers or metal-organic frameworks (MOFs). rsc.org The specific geometry and electronic nature of the ligand, dictated by the chloro and dimethylphenyl substituents, would influence the resulting polymer's structure, porosity, and potential catalytic or sensory properties. nih.govmdpi.com By linking metal centers, these ligands can help construct one-, two-, or three-dimensional networks with diverse topologies and functions. rsc.org

Role in Analytical Chemistry: As a Complexation Reagent, Chromatographic Stationary Phase Component, or Chemical Sensor Element

In analytical chemistry, the molecule's ability to chelate with metal ions could be harnessed for its use as a complexation reagent. The formation of specific metal complexes could lead to colorimetric or fluorometric changes, enabling the quantitative detection of certain ions in solution.

A significant potential application lies in chromatography. Molecules containing amide functionalities are used to create polar-embedded reversed-phase high-performance liquid chromatography (HPLC) stationary phases. sielc.com By chemically bonding this compound to a silica (B1680970) support, a novel stationary phase could be developed. Such a phase would exhibit unique selectivity due to its capacity for multiple types of interactions:

Hydrogen bonding (via the amide N-H and C=O, and the hydroxyl group)

π-π stacking (via the two aromatic rings)

Dipole-dipole interactions (from the chloro- and amide groups)

Hydrophobic interactions (from the aromatic rings and methyl groups)

This multi-modal interaction capability could be particularly useful for the separation of complex mixtures of polar and non-polar analytes. nih.govnih.gov The specific substitution pattern could offer different selectivity compared to existing commercial columns.

Supramolecular Chemistry: Investigations into Host-Guest Interactions and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. The target compound possesses key features for directing self-assembly: a hydrogen bond donor (N-H and O-H) and multiple hydrogen bond acceptors (C=O, -OH, and the chloro-substituent). Crystal structure analyses of closely related benzamides, such as 2-chloro-N-(2,3-dimethylphenyl)benzamide and 4-chloro-N-(2,3-dimethylphenyl)benzamide, consistently reveal the formation of extensive intermolecular hydrogen-bonding networks. nih.govnih.gov These interactions typically link molecules into chains or sheets, demonstrating the powerful role of the amide group in directing crystal packing. nih.govnih.gov

The presence of both donor and acceptor sites suggests that this compound could participate in host-guest chemistry, forming well-defined complexes with other molecules, or self-assemble into higher-order structures like tapes, ribbons, or fibers. nih.govrsc.org The interplay between hydrogen bonding, π-π stacking, and steric effects from the methyl groups would dictate the final supramolecular architecture.

Table 1: Crystallographic Data of Structurally Related Benzamide (B126) Analogs

CompoundKey Intermolecular InteractionDihedral Angle Between RingsReference
2-chloro-N-(2,3-dimethylphenyl)benzamideN—H⋯O hydrogen bonds forming chains7.7(1)° nih.gov
4-chloro-N-(2,3-dimethylphenyl)benzamideN—H⋯O hydrogen bonds and C—H⋯π interactions95.0(1)° nih.gov
N-(benzo[d]thiazol-6-yl)-3-bromobenzamideN—H⋯O and C—H⋯N hydrogen bonds forming ribbons5.8(2)° nih.gov

Catalysis: Evaluation as a Ligand in Organometallic Catalysis or as an Organocatalyst

The fields of organometallic catalysis and organocatalysis could also benefit from this compound. As a ligand, the molecule could coordinate to a transition metal center through its oxygen and nitrogen atoms. The electronic properties of the metal catalyst could be fine-tuned by the electron-withdrawing chloro group and electron-donating methyl and hydroxyl groups on the ligand's framework. rsc.org This modulation could enhance catalytic activity or selectivity in various organic transformations.

Additionally, the compound itself has the potential to act as an organocatalyst. The amide and hydroxyl groups can engage in hydrogen bonding with substrates, potentially activating them towards a nucleophilic attack. This mode of action is a cornerstone of many organocatalytic processes.

Conceptual Scaffold in Rational Ligand and Probe Design (Theoretical focus)

The benzamide framework is a highly valued scaffold in medicinal chemistry and drug design. nih.govnih.gov It provides a rigid and predictable geometry for orienting functional groups in three-dimensional space. The structure of this compound can serve as a conceptual starting point for the rational design of new ligands or molecular probes. acs.org

The different parts of the molecule offer distinct points for modification:

The 2-chloro-phenyl ring can be further substituted to alter electronic properties or introduce new interaction sites.

The amide linker provides a stable, planar connection with defined hydrogen bonding capabilities. nih.gov

The 4-hydroxy-2,3-dimethylphenyl ring offers multiple handles for diversification. The hydroxyl group can be modified to tune solubility or act as an attachment point, while the methyl groups provide steric bulk that can be adjusted to fit specific binding pockets.

This modularity allows for the systematic exploration of structure-activity relationships in the design of molecules targeted to interact with specific biological macromolecules. acs.org

Agrochemical Research: Pre-clinical and Mechanistic Evaluation of Herbicidal, Fungicidal, or Insecticidal Activities in Model Systems

There is a strong precedent for the use of N-phenylbenzamide derivatives in agrochemical research. semanticscholar.org Numerous compounds with this core structure have been investigated and found to possess a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties. semanticscholar.orgresearchgate.netnih.gov For instance, various N-phenylbenzamide derivatives have shown promising activity against plant pathogenic fungi like Botrytis cinerea and Phomopsis sp. semanticscholar.org The simple structural analog, 2-chlorobenzamide (B146235), is a known transformation product of certain commercial pesticides. nih.gov

Given this background, this compound represents a logical candidate for screening in agrochemical discovery programs. mdpi.com A pre-clinical evaluation would involve in vitro testing against a panel of common agricultural pests and pathogens. Mechanistic studies could then explore its mode of action, for example, by investigating its potential to inhibit key enzymes in the target organisms. mdpi.com

Table 2: Illustrative In Vitro Antifungal Screening Data for a Hypothetical Benzamide Compound

PathogenTypeInhibition at 50 µg/mL (%)EC₅₀ (µg/mL)
Botrytis cinereaFungus95.25.8
Sclerotinia sclerotiorumFungus88.412.5
Rhizoctonia solaniFungus75.621.3
Phomopsis sp.Fungus91.08.1

This table presents hypothetical data for illustrative purposes to show how the compound's activity might be quantified, based on methodologies reported for similar compounds. semanticscholar.orgresearchgate.net

Challenges, Limitations, and Future Research Perspectives on 2 Chloro N 4 Hydroxy 2,3 Dimethylphenyl Benzamide

Challenges in Selective Functionalization and Stereocontrol During Synthesis

The synthesis of complex molecules like 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide requires precise control over chemical reactions. A primary challenge lies in selective functionalization, which is the ability to modify a specific part of the molecule without affecting other regions. For the benzamide (B126) scaffold, achieving regioselectivity (functionalizing a specific position on the aromatic rings) can be difficult due to the similar reactivity of various carbon-hydrogen bonds.

Stereocontrol presents another significant hurdle. Many benzamide derivatives possess chiral centers, meaning they can exist in left- and right-handed forms called enantiomers. These enantiomers can have vastly different biological activities. For instance, in the synthesis of related substituted benzamides, the biological activity is often confined to a single enantiomer. nih.gov Therefore, developing synthetic methods that produce only the desired enantiomer (asymmetric synthesis) is crucial but often complex and resource-intensive.

Key synthetic challenges include:

Controlling Regioselectivity: Directing reactions to a specific position on either the benzoyl or the anilino ring.

Achieving Stereoselectivity: In cases where chiral centers are introduced, controlling the three-dimensional arrangement of atoms is essential. nih.gov

Optimizing Reaction Conditions: Developing synthetic routes that are efficient, high-yielding, and avoid harsh conditions that could decompose the starting materials or products. nih.gov

Advancements in Computational Methodologies for Predicting Complex Molecular Interactions

Computational methods are indispensable tools in modern drug discovery, allowing researchers to predict how a molecule like this compound might interact with its biological target. nih.gov These in silico techniques can significantly reduce the time and cost associated with laboratory experiments. beilstein-journals.org

Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into binding affinity and interaction patterns. mdpi.compatsnap.com Another powerful tool is molecular dynamics (MD) simulation, which models the physical movements of atoms and molecules over time. patsnap.comnih.gov This can reveal the dynamic nature of the drug-target interaction and provide a more accurate prediction of binding free energy. nih.govnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models establish a statistical correlation between the chemical structure of compounds and their biological activity. beilstein-journals.orgmdpi.comnih.gov

Recent advancements in this field include:

Improved Scoring Functions: More accurate algorithms for predicting the binding affinity in molecular docking. beilstein-journals.org

Enhanced Sampling Techniques in MD: Methods that allow for more efficient exploration of the conformational space of a molecule and its target. nih.govsemanticscholar.org

Machine Learning and AI: The use of artificial intelligence to develop more predictive QSAR models and to analyze large datasets from simulations. semanticscholar.org

Computational Method Principle Application in Benzamide Research
Molecular Docking Predicts the binding pose and affinity of a ligand to a protein target. beilstein-journals.orgIdentifying potential biological targets and understanding key binding interactions. mdpi.comnih.gov
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. nih.govAssessing the stability of the ligand-protein complex and calculating binding free energies. nih.govsemanticscholar.org
QSAR Correlates chemical structure with biological activity. beilstein-journals.orgPredicting the activity of new benzamide derivatives and guiding lead optimization. nih.gov

Opportunities for Integration with High-Throughput Screening and Omics Technologies in Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. Integrating HTS with the study of this compound and its analogs can accelerate the discovery of new lead compounds.

"Omics" technologies, which provide a comprehensive profile of molecules in a biological system, offer powerful tools for elucidating a compound's mechanism of action. nih.gov These technologies include:

Genomics: The study of the complete set of DNA.

Transcriptomics: The analysis of all RNA molecules.

Proteomics: The large-scale study of proteins.

Metabolomics: The study of the complete set of small-molecule metabolites.

By treating cells with this compound and then applying omics technologies, researchers can observe global changes in gene expression, protein levels, or metabolic pathways. researchgate.net This can help identify the specific cellular pathways affected by the compound, providing crucial insights into its mechanism of action and potential off-target effects. researchgate.netacs.org

Exploration of New Chemical Space Derived from the this compound Scaffold

The core structure of this compound serves as a "scaffold" that can be chemically modified to create a library of new compounds. nih.gov This exploration of new chemical space is a key strategy in drug discovery, aiming to improve the potency, selectivity, and pharmacokinetic properties of the initial lead compound. nih.govnih.gov

Strategies for exploring the chemical space around this scaffold include:

Scaffold Hopping: Replacing the central benzamide core with other chemical structures while maintaining the key pharmacophoric features. malariaworld.org

Derivative Synthesis: Systematically modifying the substituents on the aromatic rings to establish a structure-activity relationship (SAR). nih.govijsrst.comresearchgate.net This helps in understanding which parts of the molecule are most important for its biological activity. nih.gov

Combinatorial Chemistry: Using automated methods to rapidly synthesize a large number of different derivatives.

A ligand-based design strategy can be employed to expand a library of benzamide-derived inhibitors by introducing structural modifications to various parts of the scaffold. nih.gov

Translational Gaps Between in vitro Findings and Broader Biological Relevance in Academic Contexts

A major challenge in academic drug discovery is the "translational gap," also known as the "valley of death," which refers to the difficulty in translating promising results from in vitro experiments to more complex biological systems and ultimately to clinical applications. sygnaturediscovery.comnih.gov A compound that shows high potency in a cell-based assay may not be effective in an animal model due to factors like poor absorption, rapid metabolism, or unforeseen toxicity. researchgate.net

Living organisms are vastly more complex than simplified in vitro models, with intricate interactions between different organs and physiological systems. sygnaturediscovery.comfrontiersin.org The failure to replicate the conditions of cells within a living organism is a significant weakness of in vitro experiments. frontiersin.org This gap is a primary reason why a high percentage of drug candidates fail during preclinical and clinical development. nih.gov

Bridging this translational gap requires:

Integrated Research Approaches: Close collaboration between scientists in different disciplines, including chemistry, biology, and pharmacology, is essential. sygnaturediscovery.com

Early Assessment of ADME Properties: Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the discovery process.

Use of More Predictive Models: Employing advanced in vitro models and carefully selected animal models that more accurately reflect human physiology. nih.govnih.gov

Ultimately, the goal is to ensure that innovations from basic science have the maximum probability of being successful as they progress toward potential real-world applications. nih.gov

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzamide?

The synthesis typically involves a multi-step acylation reaction. For example:

Step 1 : React 2-chlorobenzoyl chloride with 4-hydroxy-2,3-dimethylaniline in the presence of a base (e.g., triethylamine) to form the amide bond .

Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .
Key considerations : Control reaction temperature (0–5°C) to minimize side reactions like hydrolysis of the acyl chloride.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : Confirm substituent positions (e.g., aromatic protons, hydroxy group) using ¹H and ¹³C NMR. For example, the hydroxy proton appears as a broad singlet (~δ 9–10 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values)?

Contradictions may arise from assay conditions or impurity interference. Methodological solutions include:

  • Orthogonal Assays : Validate activity using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches.
  • Purity Reassessment : Use HPLC-MS to confirm compound integrity (>99% purity) .
  • Control Experiments : Test metabolites or degradation products (e.g., hydrolysis under physiological pH) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent Modulation : Compare analogs with varying substituents (e.g., chloro vs. trifluoromethyl) to identify pharmacophores. For example:
DerivativeKey SubstituentBioactivity (IC₅₀, μM)
Parent compound4-hydroxy, 2,3-dimethyl12.5 ± 1.2
2-chloro-N-(4-methoxyphenyl)Methoxy instead of hydroxy28.7 ± 3.1
Trifluoromethyl analogCF₃ at para position8.9 ± 0.8

Data adapted from structural analogs in .

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase enzymes .

Q. How can researchers investigate conflicting crystallographic data for this compound?

  • Structure Validation : Use PLATON or CCDC tools to check for errors in bond lengths/angles and hydrogen bonding .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals .
  • Temperature Factors : Analyze displacement parameters (B-factors) to identify disordered regions requiring re-refinement .

Q. What experimental designs are optimal for probing interactions with biological targets (e.g., receptors)?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Mutagenesis Studies : Identify critical binding residues (e.g., alanine scanning of receptor active sites) .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in synthetic yields?

  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
  • Catalyst Screening : Evaluate Pd/C or Ni catalysts for byproduct suppression in coupling reactions .

Q. What methodologies are recommended for analyzing degradation pathways under physiological conditions?

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., UV light, pH 1–13) and monitor via LC-MS .
  • Metabolite Profiling : Use liver microsomes or hepatocytes to identify phase I/II metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.